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Compound of Interest

Compound Name: Oct-2-en-1-ol

CAS No.: 22104-78-5

Cat. No.: B3421610 Get Quote

Oct-2-en-1-ol (C₈H₁₆O) has a molecular weight of 128.21 g/mol .[1] Under typical 70 eV

electron ionization conditions, the initial event is the removal of an electron to form the

molecular ion (M•⁺) at a mass-to-charge ratio (m/z) of 128. Due to the presence of both a

hydroxyl group and a carbon-carbon double bond, the molecular ion of oct-2-en-1-ol is often

visible, albeit at low abundance, as it is susceptible to several competing fragmentation

pathways.[2]

The fragmentation of this molecule is governed by the interplay of its two key functional groups:

The Allylic Alcohol Moiety: The combination of the double bond at C2-C3 and the hydroxyl

group at C1 creates an allylic alcohol system. This structure favors cleavages at the allylic

position (the C3-C4 bond) because the resulting carbocation is stabilized by resonance.[3]

The Primary Alcohol Group: Alcohols are prone to two primary fragmentation types:

dehydration (the loss of a water molecule) and α-cleavage (the breaking of a bond adjacent

to the carbon bearing the -OH group).[4] For primary alcohols, α-cleavage typically results in

a resonance-stabilized oxonium ion.

Analysis of the Oct-2-en-1-ol Mass Spectrum
The experimental GC-MS data for (E)-oct-2-en-1-ol reveals a distinct fragmentation pattern.

The most significant ions are summarized in the table below.
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Table 1: Major Mass Fragments for (E)-Oct-2-en-1-ol

m/z (Mass-to-Charge
Ratio)

Relative Intensity (%) Proposed Fragment

128 ~1 [C₈H₁₆O]•⁺ (Molecular Ion)

110 Low
[C₈H₁₄]•⁺ (Dehydration

Product)

71 ~25 [C₄H₇O]⁺

57 100
[C₃H₅O]⁺ or [C₄H₉]⁺ (Base

Peak)

55 ~36 [C₄H₇]⁺

43 ~34 [C₃H₇]⁺

41 ~33 [C₃H₅]⁺ (Allyl Cation)

Data sourced from MassBank of North America via PubChem.[5]

The Base Peak: The Fragment at m/z 57
The base peak, the most abundant ion in the spectrum, occurs at m/z 57. Its formation is a key

diagnostic feature. The most plausible structure for this ion is the C₃H₅O⁺ fragment, which

results from the cleavage of the C3-C4 bond. This is a highly favored fragmentation pathway as

it represents a cleavage beta to the double bond, leading to a resonance-stabilized oxonium

ion.

Caption: Formation of the m/z 57 base peak via β-cleavage.

Allylic Cleavage: The Fragment at m/z 41
The presence of a peak at m/z 41 is characteristic of many unsaturated compounds. In oct-2-
en-1-ol, this corresponds to the stable allyl cation (C₃H₅⁺). It is formed by cleavage of the C3-

C4 bond, but with charge retention on the hydrocarbon portion of the molecule. This is a

competing pathway to the formation of the m/z 57 fragment.
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Molecular Ion (m/z 128)

Allyl Cation (m/z 41)

Radical (Not Detected)
[CH₃(CH₂)₄-CH=CH-CH₂OH]•⁺

[CH=CH-CH₂]⁺Allylic Cleavage at C3-C4

•C₅H₁₁O

Click to download full resolution via product page

Caption: Formation of the m/z 41 allyl cation.

Other Significant Fragments
m/z 110 ([M-18]•⁺): This ion arises from the dehydration of the molecular ion, a classic

fragmentation pathway for alcohols.[4][6] The loss of a neutral water molecule results in a

radical cation of octadiene.

m/z 55 ([C₄H₇]⁺): This fragment likely originates from the further fragmentation of larger ions

or from complex rearrangements. It is a common ion in the mass spectra of alkenes.

m/z 43 ([C₃H₇]⁺): This corresponds to the propyl cation, formed from the cleavage of the

hydrocarbon chain.

Comparison with Structural Isomers
The utility of a fragmentation pattern lies in its ability to distinguish between isomers.

Positional Isomer: Oct-1-en-3-ol
In oct-1-en-3-ol, the hydroxyl group is on C3 and the double bond is at C1-C2. This significantly

alters the fragmentation. The dominant fragmentation is now α-cleavage at the C2-C3 bond.

This leads to the loss of a pentyl radical (•C₅H₁₁) to form a resonance-stabilized ion at m/z 57.

While the base peak has the same m/z value, the relative abundances of other fragments, such
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as the loss of an ethyl radical to give an ion at m/z 99, would be different, allowing for

differentiation.[7]

Saturated Analogue: Octan-1-ol
The mass spectrum of the saturated analogue, octan-1-ol, lacks the features of allylic

cleavage. Its spectrum is characterized by a very weak or absent molecular ion peak and a

prominent peak corresponding to the loss of water (m/z 110).[8] The spectrum shows a series

of hydrocarbon fragments (m/z 29, 43, 57, etc.), but the dominant feature related to the alcohol

is often the small oxonium ion at m/z 31 (CH₂OH⁺) from α-cleavage, which is not prominent for

oct-2-en-1-ol.

Geometric Isomers: (E)- vs. (Z)-oct-2-en-1-ol
Under high-energy electron ionization, the energy transferred to the molecule is typically

sufficient to overcome the rotational barrier of the double bond. Consequently, the mass

spectra of (E) and (Z) isomers are often nearly identical.[5][9] While minor differences in

fragment ion intensities may exist, EI-MS alone is generally not a suitable method for

distinguishing between geometric isomers. Chromatographic separation (e.g., via GC) prior to

mass analysis is essential.

Experimental Protocol: GC-MS Analysis
The following is a standard protocol for acquiring the EI mass spectrum of oct-2-en-1-ol.

Objective: To obtain the electron ionization mass spectrum of oct-2-en-1-ol for identification

and structural analysis.

Materials:

Oct-2-en-1-ol standard

High-purity volatile solvent (e.g., hexane or dichloromethane)

GC-MS instrument with an EI source

Procedure:
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Sample Preparation: Prepare a dilute solution of oct-2-en-1-ol (~100 ppm) in the chosen

solvent.[10]

Instrument Setup (Gas Chromatograph):

Injection Volume: 1 µL

Injector Temperature: 250 °C

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25

µm).

Oven Temperature Program:

Initial temperature: 50 °C, hold for 2 minutes.

Ramp: Increase to 250 °C at a rate of 10 °C/min.

Final hold: Hold at 250 °C for 5 minutes.

Instrument Setup (Mass Spectrometer):

Ionization Mode: Electron Ionization (EI).[7]

Ionization Energy: 70 eV.[10]

Source Temperature: 230 °C.[7]

Mass Range: Scan from m/z 35 to 350.

Solvent Delay: Set a solvent delay of 3-4 minutes to prevent the filament from being

saturated by the solvent peak.

Data Acquisition and Analysis:

Inject the sample and begin the data acquisition.
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Once the run is complete, identify the chromatographic peak corresponding to oct-2-en-1-
ol.

Generate the mass spectrum for this peak by averaging the scans across the peak and

subtracting the background spectrum.

Analyze the resulting spectrum, identifying the molecular ion and major fragment ions.

Compare the pattern to library data (e.g., NIST, Wiley) and the fragmentation pathways

described in this guide.

1. Sample Prep
(100 ppm in Hexane)

2. GC Injection
(1 µL, 250°C)

3. GC Separation
(DB-5ms Column,
Temp Program)

4. EI Ionization
(70 eV, 230°C Source)

5. Mass Analysis
(Quadrupole,
m/z 35-350)

6. Data Analysis
(Spectrum Generation

& Interpretation)

Click to download full resolution via product page
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Caption: Experimental workflow for GC-MS analysis of oct-2-en-1-ol.

Conclusion
The mass fragmentation pattern of oct-2-en-1-ol is a distinctive fingerprint resulting from the

influence of its allylic alcohol structure. The dominant fragmentation pathway is cleavage beta

to the double bond, yielding a highly stable, resonance-delocalized oxonium ion at m/z 57,

which constitutes the base peak. Other significant fragments, including the allyl cation at m/z

41 and the dehydration product at m/z 110, further corroborate the structure. By comparing this

pattern with those of its isomers, such as oct-1-en-3-ol and octan-1-ol, analysts can confidently

identify oct-2-en-1-ol and differentiate it from related compounds, underscoring the power of

mechanistic interpretation in mass spectrometry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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